![molecular formula C12H14N6O B12518115 (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone CAS No. 651769-44-7](/img/structure/B12518115.png)
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone
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Overview
Description
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone is a chemical compound with the molecular formula C₁₂H₁₄N₆O It is characterized by the presence of a piperazine ring and a tetrazole ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone typically involves the reaction of piperazine with 4-(2H-tetrazol-5-yl)benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that tetrazole derivatives, including those similar to (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone, exhibit significant antimicrobial properties. A study demonstrated that various tetrazole compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as Candida albicans and Aspergillus niger . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Potential
Tetrazole derivatives have been investigated for their anticancer properties. For instance, compounds containing the tetrazole ring have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . Specific studies have highlighted the potential of these compounds in targeting resistant cancer cell lines.
Neurological Applications
The piperazine structure is known for its role in modulating neurotransmitter systems. Compounds like this compound may influence serotonin and dopamine receptors, which could be beneficial in treating conditions such as depression and anxiety disorders . Research on related piperazine derivatives has shown their effectiveness as selective serotonin reuptake inhibitors (SSRIs).
Antileishmanial Activity
Recent studies have evaluated the efficacy of tetrazole derivatives against Leishmania species, responsible for leishmaniasis. Certain compounds demonstrated potent antileishmanial activity in vitro, suggesting that this compound could be a candidate for further development in treating this neglected tropical disease .
Case Study 1: Antimicrobial Screening
A series of tetrazole derivatives were synthesized and screened for antimicrobial activity using the disc diffusion method. The results indicated that specific compounds exhibited greater activity than traditional antibiotics like ampicillin against resistant strains of bacteria . This highlights the potential for developing new antibiotics based on the tetrazole scaffold.
Case Study 2: Anticancer Research
In vitro studies on various cancer cell lines revealed that certain modifications to the tetrazole structure enhanced cytotoxicity. For example, substituents on the phenyl ring were found to significantly increase the potency against breast cancer cells . This case underscores the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]ethanone: Similar structure but with an ethyl group instead of a methanone group.
Uniqueness
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and tetrazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Biological Activity
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring linked to a phenyl group substituted with a tetrazole moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation.
- Interaction with Receptors : It may act on specific receptors, modulating signaling pathways that are crucial for cell growth and survival.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of this compound, researchers found that it exhibited significant growth inhibition in glioma cell lines, suggesting its potential as a therapeutic agent in treating brain tumors. The IC50 values were notably low, indicating high potency against these cancer cells .
Case Study 2: Tyrosinase Inhibition
Another investigation highlighted the compound's role as a competitive inhibitor of tyrosinase, an enzyme critical in melanin production. The study demonstrated that it could reduce melanin synthesis in B16F10 melanoma cells without inducing cytotoxicity, making it a promising candidate for skin-related applications .
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity. For instance, derivatives of piperazine with varied substituents have been synthesized and tested for their inhibitory effects on various enzymes, showcasing the importance of structural modifications in optimizing therapeutic efficacy .
Properties
CAS No. |
651769-44-7 |
---|---|
Molecular Formula |
C12H14N6O |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
piperazin-1-yl-[4-(2H-tetrazol-5-yl)phenyl]methanone |
InChI |
InChI=1S/C12H14N6O/c19-12(18-7-5-13-6-8-18)10-3-1-9(2-4-10)11-14-16-17-15-11/h1-4,13H,5-8H2,(H,14,15,16,17) |
InChI Key |
GDPDUFQDEWMHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
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